molecular formula C8H8HgO2<br>CH3COOHgC6H5<br>C36H56O8 B031919 4alpha-Phorbol 12-myristate 13-acetate CAS No. 63597-44-4

4alpha-Phorbol 12-myristate 13-acetate

Cat. No. B031919
CAS RN: 63597-44-4
M. Wt: 616.8 g/mol
InChI Key: PHEDXBVPIONUQT-LQLWEASQSA-N
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Description

Synthesis Analysis

PMA is derived from phorbol, a natural diterpene, through esterification with myristic acid and acetic acid. The synthesis involves the selective functionalization of the phorbol core, followed by esterification reactions that introduce the myristate and acetate groups at specific positions on the molecule.

Molecular Structure Analysis

The molecular structure of PMA is characterized by the phorbol skeleton, which is a tetracyclic diterpene. The myristate (a 14-carbon fatty acid) and acetate groups are esterified at the 12th and 13th positions, respectively. This structure is crucial for its biological activity, as it facilitates the interaction of PMA with PKC and other cellular targets.

Chemical Reactions and Properties

PMA is hydrophobic due to its long myristate chain, which affects its solubility and interaction with cell membranes. It is stable under standard laboratory conditions but can undergo hydrolysis in the presence of strong bases or acids, leading to the formation of phorbol and the corresponding acids (myristic acid and acetic acid).

Physical Properties Analysis

PMA is a viscous, oil-like substance at room temperature. Its solubility in water is very low, but it is highly soluble in organic solvents such as ethanol, DMSO, and chloroform. The compound has a high boiling point and a relatively high molecular weight due to the presence of the phorbol core and the long myristate chain.

Chemical Properties Analysis

PMA's chemical properties, including its reactivity and biological activity, are significantly influenced by its molecular structure. The ester groups make it a reactive compound capable of undergoing hydrolysis, while the hydrophobic myristate chain facilitates its interaction with lipid membranes. The specific configuration of the ester groups is essential for its activity as a PKC activator.

For detailed references on the synthesis, molecular structure, and properties of 4alpha-Phorbol 12-myristate 13-acetate, the following sources provide comprehensive insights:

Scientific Research Applications

Protein Phosphorylation and Cellular Response

4alpha-Phorbol 12-myristate 13-acetate plays a significant role in protein phosphorylation and cellular responses. For instance, it causes the phosphorylation of several rabbit neutrophil polypeptides, affecting cellular processes like enzyme release, cell aggregation, and oxygen consumption. This highlights its impact on cellular mechanisms, particularly in the context of immune cell functions (White et al., 1984).

Phosphorylation of Ras Proteins

It has been observed to influence the phosphorylation of the ras p21 protein in certain cell lines, revealing its role in cellular signaling pathways. The phosphorylation induced by 4alpha-Phorbol 12-myristate 13-acetate is selective and has implications for understanding cellular growth and oncogenesis (Ballester et al., 1987).

Impact on Metabolic Processes

Studies have shown that 4alpha-Phorbol 12-myristate 13-acetate impacts metabolic processes in cells. For example, it inhibits adrenaline-stimulated ureogenesis and influences cyclic AMP accumulation in rat hepatocytes. This demonstrates its effect on metabolic pathways and hormonal responses in liver cells (Garcı́a-Sáinz et al., 1985).

Activation of Na+/H+ Exchange in Lymphocytes

4alpha-Phorbol 12-myristate 13-acetate also activates the Na+/H+ exchange in lymphocytes, leading to intracellular alkalinization and changes in transmembrane H+ flux. This signifies its role in regulating ion transport and cellular pH, which are crucial for lymphocyte functions (Grinstein et al., 1985).

Enhancement of ATPase Activity

The compound is known to enhance ATPase activity in platelets and muscle, demonstrating its influence on energy metabolism and muscular functions (Puszkin & Zucker, 1973).

Role in Cell Differentiation

It induces differentiation in human leukemia cells and B-cell lymphoma cell lines. This indicates its potential application in understanding and manipulating cell differentiation, which is vital in cancer research and regenerative medicine (Benjamin et al., 1984).

Safety And Hazards

4α-PMA is toxic if inhaled, in contact with skin, or if swallowed . It may cause eye irritation, respiratory irritation, and an allergic skin reaction . It is suspected of causing cancer .

Future Directions

Research on 4α-PMA is ongoing, and it continues to be a useful tool for structure-activity investigations . For instance, it has been shown to be a reasonably potent activator of TRPV4 channels . Furthermore, this compound has also been shown to increase PGHS-2 mRNA significantly in murine keratinocytes .

properties

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDXBVPIONUQT-LQLWEASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4alpha-Phorbol 12-myristate 13-acetate

CAS RN

63597-44-4
Record name (1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63597-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha-Phorbol-12-myristate-13-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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